![molecular formula C24H26N4O2S B2538601 N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1022235-27-3](/img/structure/B2538601.png)
N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with an imidazole ring attached to various other functional groups. The compound has a molecular formula of C25H32N4OS and an average mass of 436.613 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 623.03°C, and a melting point of 270.07°C. It has a molar refractivity of 131.5±0.5 cm3, and a polar surface area of 85 Å2. Its water solubility at 25°C is 0.007391 mg/L .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been investigated for its antitumor properties. A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, including the compound , were synthesized and evaluated for their antitumor activities in vitro. Notably, compounds 5a, 5c, and 6a demonstrated potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. Among them, compound 6a exhibited the best inhibitory activity against HeLa cells (IC50 = 1.6 ± 0.8 μM). Further investigations revealed that compound 6a induced cell apoptosis and caused G1-phase arrest in the cell division cycle .
Neuraminidase Inhibition
While not directly related to tumor research, it’s worth noting that certain nitro-substituted compounds (which share structural features with our compound of interest) have shown promising neuraminidase inhibitory activity. The nitro group in these compounds may contribute to their effectiveness by providing oxygen atoms as hydrogen bond receptors from key amino acid residues (such as Arg118, Arg292, and Arg371) .
Other Potential Applications
Although specific studies on our compound are limited, its structural motifs (thiazole and piperazine moieties) suggest potential for broader applications:
- Thiazole Derivatives : Thiazole derivatives, like our compound, have been widely studied for their antitumor activities. Some thiazole-based compounds have even progressed to clinical use, such as Dabrafenib and Dasatinib, both used in cancer treatment .
- Piperazine Moiety : Piperazine, a saturated nitrogen-containing hexa-heterocycle, plays a crucial role in rational drug design. Clinical drugs like Imatinib (used for treating multiple cancers) contain this moiety .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their activity . For instance, in the case of cancerous cells, these compounds may inhibit the proliferation of the cells .
Biochemical Pathways
It is known that similar compounds affect various biochemical pathways involved in the proliferation of cancerous cells .
Result of Action
Similar compounds have been shown to inhibit the proliferation of various types of cancerous cells .
Eigenschaften
IUPAC Name |
N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-13-25-21(29)14-20-23(30)28-22(26-20)18-7-5-6-8-19(18)27-24(28)31-15-17-11-9-16(2)10-12-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWHKTGVYBPHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.